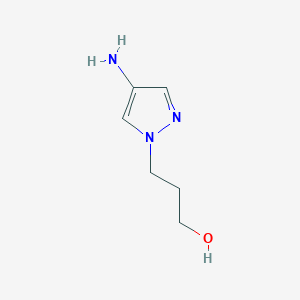

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Übersicht

Beschreibung

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.

- Anticancer Properties : Preliminary studies show that derivatives can inhibit the proliferation of cancer cell lines, suggesting potential in cancer therapy.

Medicine

Ongoing research is exploring its use as a therapeutic agent for various diseases. Its mechanism of action involves modulating enzyme activity, particularly through inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in pharmaceutical synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : Studies have shown that it significantly reduces pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS) .

- Anticancer Activity : Derivatives have demonstrated dose-dependent inhibition of cancer cell growth across various cell lines .

Case Study 1: Anti-inflammatory Effects

A study on BV-2 microglial cells revealed that this compound significantly reduced nitric oxide (NO) and TNF-alpha production in response to LPS stimulation. This suggests its potential role in treating neuroinflammatory conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

In vitro tests against HeLa cells indicated that derivatives of this compound inhibited cell growth with IC50 values ranging from 20 µM to 50 µM. This highlights the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Lacks propanol chain; primarily analgesic | Moderate anti-inflammatory |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Contains carboxylic acid; alters solubility | Limited anti-inflammatory |

| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanal | Different functional group; potential for oxidation | Variable activity |

Wirkmechanismus

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxyl group, which enhance its biological interactions. The structural formula is as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to target proteins. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Therapeutic Applications

Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its capability to reduce pro-inflammatory cytokine production in cell models exposed to lipopolysaccharides (LPS) .

Anticancer Potential : The compound has also been evaluated for its anticancer activities. Studies have reported that derivatives of this pyrazole can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on BV-2 microglial cells demonstrated that this compound significantly reduced the production of nitric oxide (NO) and TNF-alpha in response to LPS stimulation. This suggests a promising role in neuroinflammatory conditions such as Alzheimer's disease .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against HeLa cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 µM to 50 µM across different derivatives. This highlights the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Pyrazole Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Lacks propanol chain; used mainly as an analgesic | Moderate anti-inflammatory |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Contains carboxylic acid; alters solubility | Limited anti-inflammatory |

| 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanal | Different functional group; potential for oxidation | Variable activity |

Eigenschaften

IUPAC Name |

3-(4-aminopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYNEVYTYPHPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.